molecular formula C13H13Cl B6274136 1-(chloromethyl)-2,7-dimethylnaphthalene CAS No. 246874-31-7

1-(chloromethyl)-2,7-dimethylnaphthalene

Cat. No.: B6274136
CAS No.: 246874-31-7
M. Wt: 204.7
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Description

1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of naphthalene derivatives. It features a chloromethyl group attached to the first carbon of the naphthalene ring, along with two methyl groups at the second and seventh positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through several methods, including:

  • Chloromethylation: This involves the reaction of 2,7-dimethylnaphthalene with formaldehyde and hydrochloric acid, often using a catalyst such as zinc chloride.

  • Halogenation: Direct chlorination of 2,7-dimethylnaphthalene under controlled conditions can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.

  • Substitution: The chlorine atom in the chloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Products include this compound-1-ol, this compound-1-one, and this compound-1-carboxylic acid.

  • Reduction: The major product is 1,2,7-trimethylnaphthalene.

  • Substitution: Products include 1-(hydroxymethyl)-2,7-dimethylnaphthalene and 1-(aminomethyl)-2,7-dimethylnaphthalene.

Scientific Research Applications

1-(Chloromethyl)-2,7-dimethylnaphthalene has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(chloromethyl)-2,7-dimethylnaphthalene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(Chloromethyl)-2,7-dimethylnaphthalene is similar to other chloromethyl-substituted naphthalenes, such as 1-(chloromethyl)naphthalene and 2-(chloromethyl)naphthalene. its unique substitution pattern at the 2 and 7 positions provides distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

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Properties

CAS No.

246874-31-7

Molecular Formula

C13H13Cl

Molecular Weight

204.7

Purity

95

Origin of Product

United States

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